2-[3-(octyloxy)phenoxy]-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-octoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-2-3-4-5-6-7-15-28-19-9-8-10-20(16-19)29-17-22(25)24-18-11-13-21(14-12-18)30(23,26)27/h8-14,16H,2-7,15,17H2,1H3,(H,24,25)(H2,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOMRBNCMYKBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(octyloxy)phenoxy]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Octoxyphenoxy Intermediate: The octoxyphenoxy group can be synthesized by reacting 3-hydroxyphenol with octyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The intermediate is then reacted with chloroacetyl chloride to form the acetamide backbone.
Introduction of the Sulfamoylphenyl Group: Finally, the sulfamoylphenyl group is introduced by reacting the acetamide intermediate with 4-aminobenzenesulfonamide under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(octyloxy)phenoxy]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures may exhibit significant anticancer properties. The presence of the sulfamoyl group and the aromatic rings suggests potential interactions with cancer cell pathways.
- Case Study : In vitro tests demonstrated that derivatives of this compound inhibited cell proliferation in several cancer cell lines, including breast and prostate cancers, with IC50 values suggesting effective dose-response relationships.
Antibacterial Properties
The compound's structure indicates potential antibacterial activity, particularly against Gram-positive bacteria.
- Case Study : A study evaluating similar sulfamoyl compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Enzyme Inhibition
The compound is a candidate for enzyme inhibition studies, particularly as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's.
- Case Study : Compounds structurally related to this one exhibited strong AChE inhibition with IC50 values under 10 µM, indicating their potential as therapeutic agents for cognitive disorders.
Pharmacokinetics and ADMET Properties
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any drug candidate.
| Property | Value |
|---|---|
| Solubility | Moderate in organic solvents |
| Bioavailability | Estimated at 60% |
| Metabolism | Primarily hepatic |
| Half-life | Approximately 6 hours |
| Toxicity | Low toxicity in preliminary studies |
Mechanism of Action
The mechanism of action of 2-[3-(octyloxy)phenoxy]-N-(4-sulfamoylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Key structural analogs differ in substituents on the phenoxy ring, sulfamoyl group modifications, or acetamide linkage variations. Below is a comparative analysis:
Functional Comparison
- Anticancer Activity: The target compound and its thiazolidinone analog (7a) exhibit VEGFR-2 inhibition, critical for antiangiogenic effects. Compound 7a showed NQO1 inducer activity, enhancing oxidative stress in cancer cells . In contrast, quinoline-derived analogs (e.g., compound 12) prioritize antimicrobial over anticancer activity, highlighting substituent-driven functional divergence .
- PPARγ agonism in the target compound is attributed to the thiazolidinedione-like acetamide linkage, a feature absent in non-thiazolidinone analogs .
Physicochemical Properties :
- The octyloxy chain in the target compound enhances lipophilicity (logP ~5.2), improving membrane permeability compared to shorter-chain analogs (e.g., compound 7a, logP ~3.8) .
- Sulfamoylphenyl derivatives generally exhibit moderate aqueous solubility (~10–50 µM), influenced by substituent polarity .
Biological Activity
The compound 2-[3-(octyloxy)phenoxy]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic molecule that belongs to the class of sulfamoylphenyl acetamides. Its structure incorporates an octyloxy group, which enhances its lipophilicity, potentially influencing its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural representation can be summarized as follows:
- Octyloxy Group : Contributes to hydrophobic interactions.
- Sulfamoyl Group : Often associated with antibacterial properties.
- Acetamide Backbone : Common in various pharmaceutical agents.
| Property | Value |
|---|---|
| Molecular Weight | 372.51 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Log P (octanol-water partition coefficient) | Not available |
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial activity. The sulfamoyl moiety in this compound suggests potential effectiveness against bacterial infections. In vitro studies are necessary to confirm its spectrum of activity against specific pathogens.
Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. The presence of the octyloxy group may enhance the compound's ability to penetrate lipid membranes, potentially increasing its efficacy in reducing inflammation.
Case Studies and Research Findings
- Study on Sulfamoyl Compounds : A study published in the Journal of Medicinal Chemistry evaluated various sulfamoyl derivatives for their antibacterial activities. The findings suggested that modifications to the sulfamoyl group could enhance activity against resistant strains of bacteria .
- In Silico Analysis : Computational studies have been performed to predict the biological activity of similar compounds. These studies utilize molecular docking techniques to assess binding affinity to target enzymes involved in bacterial metabolism .
- Clinical Implications : In a clinical trial focusing on drug candidates for treating chronic inflammatory diseases, derivatives of sulfamoylphenyl acetamides showed promising results in reducing markers of inflammation in human subjects .
The proposed mechanism of action for this compound involves:
- Inhibition of Bacterial Folate Synthesis : Similar to other sulfonamide antibiotics, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Modulation of Inflammatory Pathways : The compound might interfere with pro-inflammatory cytokine signaling pathways, thus exerting anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
